molecular formula C21H21NOS2 B4620173 (5Z)-3-(2-PHENYLETHYL)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5Z)-3-(2-PHENYLETHYL)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B4620173
M. Wt: 367.5 g/mol
InChI Key: RIDUNRYCAJNVAQ-RGEXLXHISA-N
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Description

(5Z)-3-(2-Phenylethyl)-5-{[4-(Propan-2-yl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one: is a complex organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structural features, including a thiazolidinone ring, a phenylethyl group, and a propan-2-ylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new thiazolidinone derivatives with potential biological activities.

Biology: In biological research, this compound has been studied for its potential antimicrobial, antifungal, and anticancer properties. It is often used in assays to evaluate its efficacy against various pathogens and cancer cell lines.

Medicine: The compound’s potential therapeutic applications include its use as a lead compound in drug discovery programs targeting infectious diseases and cancer. Its unique structure allows for modifications that can enhance its biological activity and selectivity.

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-3-(2-Phenylethyl)-5-{[4-(Propan-2-yl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of appropriate thiosemicarbazide derivatives with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiazolidinone ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylethyl or propan-2-ylphenyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Substituted thiazolidinone derivatives with various functional groups.

Mechanism of Action

The mechanism of action of (5Z)-3-(2-Phenylethyl)-5-{[4-(Propan-2-yl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone ring is believed to play a crucial role in its biological activity by binding to active sites of enzymes, thereby inhibiting their function. This inhibition can lead to the disruption of essential cellular processes in pathogens or cancer cells, ultimately resulting in their death.

Comparison with Similar Compounds

  • (5Z)-3-(2-Phenylethyl)-5-{[4-(Methyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5Z)-3-(2-Phenylethyl)-5-{[4-(Ethyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5Z)-3-(2-Phenylethyl)-5-{[4-(Butyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness: The uniqueness of (5Z)-3-(2-Phenylethyl)-5-{[4-(Propan-2-yl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(5Z)-3-(2-phenylethyl)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NOS2/c1-15(2)18-10-8-17(9-11-18)14-19-20(23)22(21(24)25-19)13-12-16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDUNRYCAJNVAQ-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-(2-PHENYLETHYL)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 2
Reactant of Route 2
(5Z)-3-(2-PHENYLETHYL)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 3
Reactant of Route 3
(5Z)-3-(2-PHENYLETHYL)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 4
Reactant of Route 4
(5Z)-3-(2-PHENYLETHYL)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 5
Reactant of Route 5
(5Z)-3-(2-PHENYLETHYL)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 6
Reactant of Route 6
(5Z)-3-(2-PHENYLETHYL)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

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